molecular formula C16H17NO6S B14448516 N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide CAS No. 73166-86-6

N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide

Cat. No.: B14448516
CAS No.: 73166-86-6
M. Wt: 351.4 g/mol
InChI Key: ZMOFNOIYALTTBA-UHFFFAOYSA-N
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Description

N-Butyl-9-methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-sulfonamide is a complex organic compound with a unique structure that combines elements of furocoumarins and sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-9-methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-sulfonamide typically involves multiple steps, starting from simpler organic molecules. One common approach is to first synthesize the furo3,2-gbenzopyran core, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction conditions precisely. The process may include steps such as purification through crystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-9-methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

N-Butyl-9-methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-sulfonamide has several scientific

Properties

CAS No.

73166-86-6

Molecular Formula

C16H17NO6S

Molecular Weight

351.4 g/mol

IUPAC Name

N-butyl-9-methoxy-7-oxofuro[3,2-g]chromene-4-sulfonamide

InChI

InChI=1S/C16H17NO6S/c1-3-4-8-17-24(19,20)16-10-5-6-12(18)23-14(10)15(21-2)13-11(16)7-9-22-13/h5-7,9,17H,3-4,8H2,1-2H3

InChI Key

ZMOFNOIYALTTBA-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC

Origin of Product

United States

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